molecular formula C13H19NO B1623628 2-(3-Methoxyphenyl)azepane CAS No. 383129-37-1

2-(3-Methoxyphenyl)azepane

Cat. No.: B1623628
CAS No.: 383129-37-1
M. Wt: 205.3 g/mol
InChI Key: RSJVJDRQAKBTIR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)azepane can be achieved through various methods. One practical approach involves the Pd/LA-catalyzed decarboxylation process, which enables the exclusive [5 + 2] annulation towards N-aryl azepanes . This method proceeds under mild conditions with a broad reaction scope and carbon dioxide as the byproduct .

Another method involves the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . This method is efficient for the selective preparation of azepane derivatives, including those with methoxyphenyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of azepane derivatives involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)azepane involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects in diseases where these pathways are dysregulated.

Properties

IUPAC Name

2-(3-methoxyphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-12-7-5-6-11(10-12)13-8-3-2-4-9-14-13/h5-7,10,13-14H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJVJDRQAKBTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408595
Record name 2-(3-methoxyphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383129-37-1
Record name Hexahydro-2-(3-methoxyphenyl)-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383129-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methoxyphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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